Hydroxy Itraconazole D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Itraconazole D8(R-63373 D8) is the deuterium labeled Hydroxy Itraconazole, which is an active metabolite of itraconazole.
科学的研究の応用
Pharmacokinetics and Solubility
Itraconazole, including its main metabolite hydroxy-itraconazole, is recognized for its broad antifungal activity and good tolerance. Notably, the development of new oral and intravenous formulations of itraconazole, which incorporate hydroxy-itraconazole, has enhanced the drug's solubility and bioavailability. These formulations utilize lipophilic itraconazole combined with cyclodextrin, resulting in improved absorption without compromising tolerability. Such advancements make itraconazole suitable for treating systemic fungal infections across diverse patient populations, including children and intensive care patients (Willems et al., 2001); (de Beule & van Gestel, 2001).
Antifungal Efficacy
Hydroxy-itraconazole has substantial antifungal activity, contributing significantly to the efficacy of itraconazole. Studies have shown that hydroxy-itraconazole, along with unchanged itraconazole, accumulates effectively in nails, demonstrating a strong affinity for keratin. This is particularly relevant in the treatment of onychomycosis, where prolonged high drug concentrations are beneficial (Kawada et al., 2004).
Interaction with Other Drugs
Hydroxy-itraconazole's pharmacological profile includes interactions with other medications. For example, itraconazole and hydroxy-itraconazole can influence the pharmacokinetics of drugs like atorvastatin, a medication metabolized by CYP3A4, highlighting the importance of understanding drug interactions in clinical settings (Kantola et al., 1998).
Nanocarrier Delivery Systems
Research into drug delivery systems for itraconazole, including its metabolites like hydroxy-itraconazole, has made significant strides. Studies utilizing molecular dynamics simulations and potential of mean force calculations have explored the influence of itraconazole on pore formation in lipid membranes. These insights are crucial for understanding the drug release mechanism from nanocarriers, potentially improving the delivery and efficacy of itraconazole in various therapeutic contexts (Kasparyan et al., 2020).
Pharmacokinetics in Special Populations
Studies have also focused on the population pharmacokinetics of itraconazole and hydroxy-itraconazole, especially in specific groups like pediatric cystic fibrosis and bone marrow transplant patients. This research aims to optimize dosing regimens by understanding how patient characteristics influence pharmacokinetics, ensuring effective treatment across varied patient demographics (Hennig et al., 2006).
特性
分子式 |
C35H30D8Cl2N8O5 |
---|---|
分子量 |
729.68 |
IUPAC名 |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D |
SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。